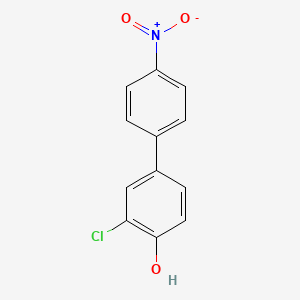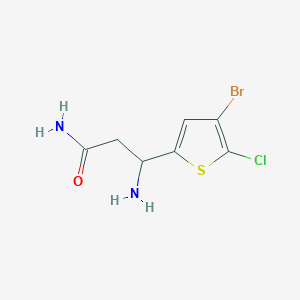
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H8BrClN2OS and a molecular weight of 283.57 g/mol . This compound is characterized by the presence of an amino group, a bromo group, a chloro group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide typically involves the reaction of 4-bromo-5-chlorothiophene-2-carboxylic acid with ammonia or an amine under specific conditions . The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters . The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The bromo and chloro groups can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromo and chloro groups can be substituted with other functional groups like hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid
- 3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanol
Uniqueness
3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of both bromo and chloro groups on the thiophene ring allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H8BrClN2OS |
|---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H8BrClN2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12) |
InChI Key |
IVACEXZSSGNYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B13242898.png)
![(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13242908.png)
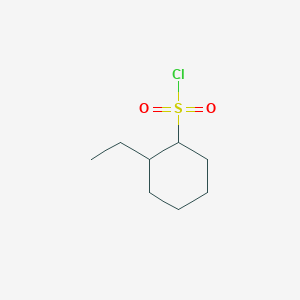
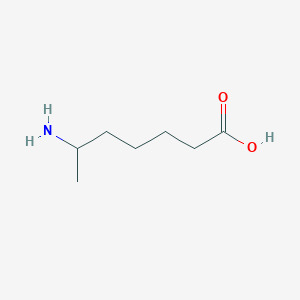

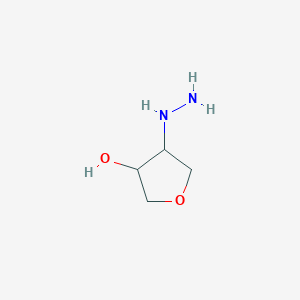
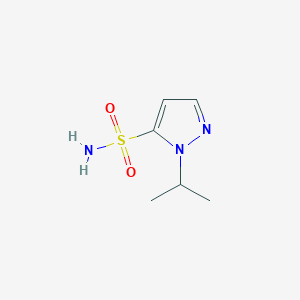
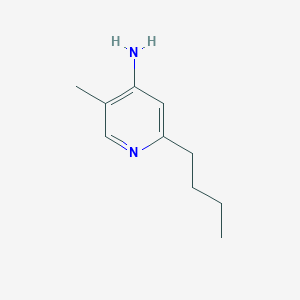
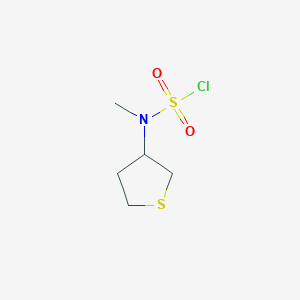
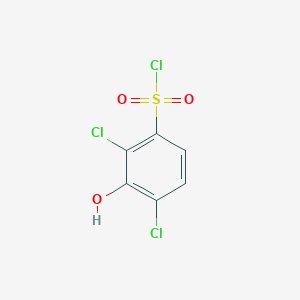
![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13242971.png)

